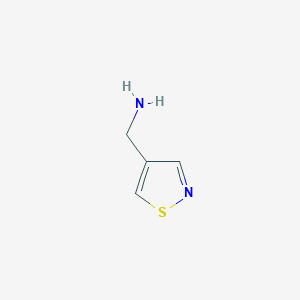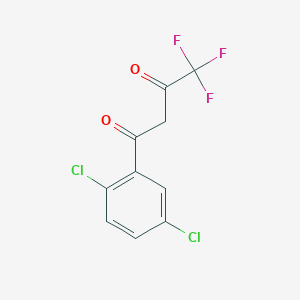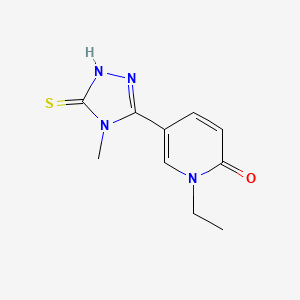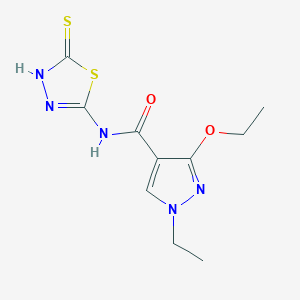
6-(Cyclobutylamino)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Cyclobutylamino)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties . The molecular formula of this compound is C10H12N2O2, and its molecular weight is 192.21 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclobutylamino)nicotinic acid typically involves the reaction of nicotinic acid with cyclobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux for several hours .
Industrial Production Methods
On an industrial scale, nicotinic acid derivatives, including this compound, can be produced through multicomponent synthesis. This method involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . The process is optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Cyclobutylamino)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-(Cyclobutylamino)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 6-(Cyclobutylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of nicotinic acetylcholine receptors (nAChRs). These receptors are ionotropic receptors composed of five subunits that mediate the flow of ions across cell membranes . By binding to these receptors, this compound can influence neuronal excitability and cell signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic Acid: A naturally occurring pyridine carboxylic acid with similar biological activities.
Nicotinamide: An amide derivative of nicotinic acid with a wide range of biological applications.
6-(Cyclohexylamino)nicotinic Acid: A structurally similar compound with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
6-(Cyclobutylamino)nicotinic acid is unique due to its specific cyclobutyl group, which imparts distinct chemical and biological properties. This structural feature may contribute to its enhanced anti-inflammatory and analgesic activities compared to other nicotinic acid derivatives .
Propiedades
IUPAC Name |
6-(cyclobutylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWLZLRNQVXTNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol](/img/structure/B1387538.png)




![N-cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387546.png)
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1387547.png)


![6-Methyl-3-aza-bicyclo[4.1.0]heptane](/img/structure/B1387552.png)
